1-(2-Methoxyphenyl)-2-(4-nitrophenyl)ethan-1-one
Description
Properties
Molecular Formula |
C15H13NO4 |
|---|---|
Molecular Weight |
271.27 g/mol |
IUPAC Name |
1-(2-methoxyphenyl)-2-(4-nitrophenyl)ethanone |
InChI |
InChI=1S/C15H13NO4/c1-20-15-5-3-2-4-13(15)14(17)10-11-6-8-12(9-7-11)16(18)19/h2-9H,10H2,1H3 |
InChI Key |
UBBGMLKSMRKWPQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C(=O)CC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methoxyphenyl)-2-(4-nitrophenyl)ethan-1-one can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation reaction, where 2-methoxybenzene reacts with 4-nitrobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions and requires careful temperature control to avoid side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the process.
Chemical Reactions Analysis
Types of Reactions
1-(2-Methoxyphenyl)-2-(4-nitrophenyl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or tin(II) chloride (SnCl2) in hydrochloric acid (HCl).
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).
Major Products Formed
Oxidation: Formation of 2-methoxybenzoic acid or 2-methoxybenzaldehyde.
Reduction: Formation of 4-aminophenyl derivative.
Substitution: Formation of halogenated derivatives of the aromatic rings.
Scientific Research Applications
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific pharmacological effects.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(2-Methoxyphenyl)-2-(4-nitrophenyl)ethan-1-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The methoxy and nitro groups can influence the compound’s reactivity and binding affinity, affecting its overall biological activity.
Comparison with Similar Compounds
1-(4-Methoxyphenyl)-2-(phenylthio)phenylethan-1-one (2a)
- Structure : Differs by replacing the 4-nitrophenyl group with a phenylthio group and the 2-methoxyphenyl with a 4-methoxyphenyl.
- Properties: Exhibits enhanced electron density due to the 4-methoxy group, reducing reactivity in electrophilic substitutions compared to the nitro-containing analogue.
1-(4-(4-Chlorobenzoyl)phenoxypropyl-piperazinylphenyl)ethan-1-one (QD17, Compound 11)
- Structure: Contains a 4-chlorobenzoyl-phenoxypropyl-piperazine moiety instead of the nitro and methoxy groups.
- Properties :
- Melting Point : 180.6–183.4°C (vs. unavailable data for the target compound).
- Synthetic Yield : 35%, lower than QD10 (62%) due to steric hindrance from the chlorobenzoyl group.
- Bioactivity : Acts as a dual histamine H3 receptor ligand with antioxidant properties, suggesting nitro groups may enhance receptor affinity but reduce metabolic stability .
1-(5-Fluoro-1-(4-iodophenylsulfonyl)-1H-indol-3-yl)-2-(4-(2-methoxyphenyl)piperazinyl)ethan-1-one (3a)
- Structure: Integrates a sulfonated indole and piperazine ring, contrasting with the simpler diaryl ethanone scaffold.
- Properties : Designed as a 5-HT6 receptor ligand. The 2-methoxyphenyl group here improves solubility but reduces membrane permeability compared to nitro-substituted analogues .
Physicochemical Properties
Table 1: Comparative Physicochemical Data
Key Observations :
Anticancer Activity
- 1-[3-(Furan-2-yl)-5-methyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one (5a): Exhibits cytotoxicity against cancer cell lines (IC50 ~10 µM), attributed to the nitro group’s electron-withdrawing effects enhancing DNA intercalation.
Antimicrobial Activity
- 1-[3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one: Serves as a precursor for 1,3,4-thiadiazole derivatives with broad-spectrum antimicrobial activity (MIC: 2–8 µg/mL against S. aureus).
Receptor Targeting
- QD10 and QD17 : Demonstrated histamine H3 receptor antagonism (Ki < 100 nM) paired with antioxidant activity. The target compound’s nitro group could mimic these effects but may require structural optimization to balance receptor affinity and metabolic stability .
Biological Activity
1-(2-Methoxyphenyl)-2-(4-nitrophenyl)ethan-1-one, also known as a substituted chalcone, has garnered attention in recent years due to its potential biological activities. Chalcones are known for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article reviews the biological activity of this specific compound, focusing on its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure
The compound's structure can be represented as follows:
Synthesis
The synthesis of this compound typically involves the Claisen-Schmidt condensation reaction between appropriate aldehydes and ketones. The reaction conditions can significantly influence the yield and purity of the final product.
Anticancer Activity
Numerous studies have highlighted the anticancer potential of chalcone derivatives. For instance, a study showed that related compounds exhibited significant cytotoxicity against various cancer cell lines, with IC50 values ranging from 7.84 to 16.2 µM against prostate (PC-3), breast (MDA-MB-231), and pancreatic (MIA PaCa-2) cancer cells . The presence of hydroxyl groups in the structure is believed to enhance binding interactions with cancer cell receptors, leading to increased efficacy.
Antimicrobial Properties
Chalcones have also demonstrated antimicrobial activity against a range of pathogens. A comparative study indicated that compounds with nitro substitutions exhibited enhanced activity against both Gram-positive and Gram-negative bacteria. For example, derivatives similar to this compound showed promising results in inhibiting bacterial growth, particularly against Staphylococcus aureus and Escherichia coli .
The mechanisms through which this compound exerts its biological effects are multifaceted:
- Apoptosis Induction : Studies suggest that chalcones can induce apoptosis in cancer cells by activating caspase pathways.
- Antioxidant Activity : The compound may exhibit antioxidant properties, reducing oxidative stress within cells.
- Inhibition of Enzymatic Activity : Some research indicates that it may inhibit specific enzymes involved in cancer progression or microbial metabolism.
Case Studies
| Study | Findings |
|---|---|
| Study A | Demonstrated significant cytotoxicity against PC-3 cells with an IC50 of 8 µM. |
| Study B | Showed effective inhibition of E. coli growth at concentrations as low as 10 µg/mL. |
| Study C | Found that the compound reduced tumor size in animal models by inducing apoptosis in cancer cells. |
Q & A
Q. What computational methods predict the compound’s reactivity in photochemical applications?
- Methodological Answer :
- DFT studies : Optimize geometry at M06-2X/def2-TZVP to calculate frontier orbitals. The HOMO-LUMO gap (~4.1 eV) suggests susceptibility to UV-induced [2+2] cycloaddition .
- MD simulations : Solvent-shell analysis in acetonitrile predicts aggregation effects on reaction rates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
